

Application Notes: Ligand Exchange Reactions with *cis*-Bis(acetonitrile)dichloroplatinum(II)

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Compound of Interest

Compound Name: *cis*-
Bis(acetonitrile)dichloroplatinum(II)

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Introduction and Applications

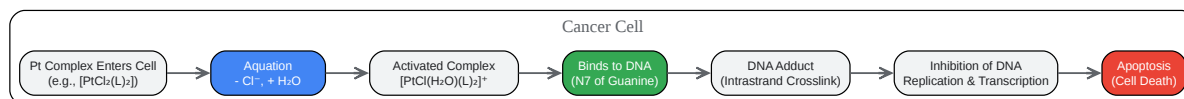
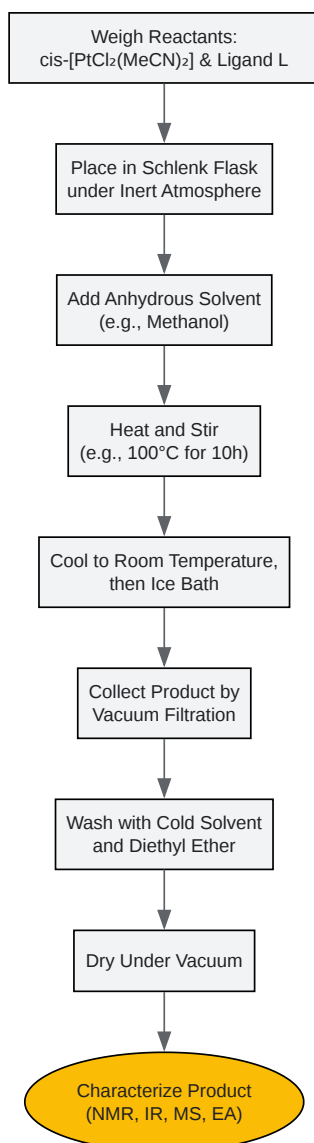
***cis*-Bis(acetonitrile)dichloroplatinum(II)**, with the formula $\text{cis-}[\text{PtCl}_2(\text{CH}_3\text{CN})_2]$, is a versatile and highly valuable starting material in platinum coordination chemistry.^{[1][2]} Its utility stems from the labile nature of the two acetonitrile (CH_3CN) ligands, which can be readily displaced by a wide variety of other nucleophiles. This allows for the rational synthesis of a diverse range of platinum(II) complexes with tailored electronic and steric properties.

The substitution of acetonitrile ligands is a cornerstone for developing new platinum compounds for various applications, most notably in the field of oncology.^{[3][4]} By introducing different ligands, researchers can modulate the reactivity, solubility, and biological activity of the resulting complexes, aiming to overcome the limitations of established platinum-based drugs like cisplatin, such as toxicity and drug resistance.^{[5][6]} Ligands commonly used to displace acetonitrile include N-heterocycles (e.g., pyridines, pyrazoles), amines, and redox-active α -diimines.^{[4][7]}

Reaction Mechanism

Ligand substitution at square planar Pt(II) centers, such as in $\text{cis-}[\text{PtCl}_2(\text{CH}_3\text{CN})_2]$, predominantly follows an associative mechanism. This two-step process involves the initial attack of an incoming ligand (L) on the platinum complex to form a five-coordinate, typically

trigonal bipyramidal, intermediate. This is the rate-determining step. Subsequently, one of the original ligands—in this case, an acetonitrile molecule—departs, restoring the square planar geometry in the final product.[6] The stereochemistry of the product is governed by the kinetic trans effect, which dictates that ligands located trans to a ligand with a strong trans effect are more rapidly substituted.[6]



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